Methyl 3-(1,1-difluoroethyl)benzoate
CAS No.:
Cat. No.: VC13563235
Molecular Formula: C10H10F2O2
Molecular Weight: 200.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2O2 |
|---|---|
| Molecular Weight | 200.18 g/mol |
| IUPAC Name | methyl 3-(1,1-difluoroethyl)benzoate |
| Standard InChI | InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-4-7(6-8)9(13)14-2/h3-6H,1-2H3 |
| Standard InChI Key | GAWRYFMBEZKINO-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=CC(=C1)C(=O)OC)(F)F |
| Canonical SMILES | CC(C1=CC=CC(=C1)C(=O)OC)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 3-(1,1-difluoroethyl)benzoate belongs to the class of benzoate esters, distinguished by a difluoroethyl (-CF₂CH₃) substituent at the meta position of the benzene ring. The compound’s IUPAC name, methyl 3-(1,1-difluoroethyl)benzoate, reflects its ester functional group and fluorinated side chain. Key physicochemical properties include:
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| CAS Number | 878745-29-0 |
| IUPAC Name | methyl 3-(1,1-difluoroethyl)benzoate |
| Standard InChI | InChI=1S/C10H10F2O2/c1-10(11,12)8-5-3-4-7(6-8)9(13)14-2/h3-6H,1-2H3 |
| Standard InChIKey | GAWRYFMBEZKINO-UHFFFAOYSA-N |
The difluoroethyl group introduces steric and electronic effects that influence the compound’s reactivity. Fluorine’s high electronegativity increases the acidity of adjacent protons and polarizes the C-F bonds, enhancing electrophilic susceptibility at the aromatic ring .
Synthesis Methods
Esterification of 3-(1,1-Difluoroethyl)benzoic Acid
The primary synthesis route involves the esterification of 3-(1,1-difluoroethyl)benzoic acid with methanol. This reaction is catalyzed by hydrochloric acid under reflux conditions, yielding the target ester with high purity. The general reaction scheme is:
Key Parameters:
-
Catalyst: Hydrochloric acid (2–5 mol%).
-
Temperature: Reflux conditions (60–80°C).
-
Yield: Typically >85% after purification.
Chemical Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-withdrawing nature of the difluoroethyl group activates the benzene ring toward electrophilic attack. Nitration and sulfonation occur preferentially at the para position relative to the ester group, while halogenation favors the ortho position.
Nucleophilic Acyl Substitution
The ester carbonyl is susceptible to nucleophilic attack. Hydrolysis under acidic or basic conditions yields 3-(1,1-difluoroethyl)benzoic acid, a precursor for further derivatization. For instance, reaction with amines produces amides, expanding utility in drug discovery.
Fluorine-Specific Reactivity
The C-F bonds participate in unique transformations:
-
Defluorination: Treatment with strong bases (e.g., KOtBu) induces β-fluoride elimination, forming vinyl fluorides.
-
Radical Reactions: The difluoroethyl group stabilizes adjacent radicals, enabling polymer grafting in materials science.
Applications in Pharmaceutical and Materials Science
Table 2: Key Applications
Drug Design and Development
The compound’s logP value (~2.5) suggests favorable membrane permeability, making it a candidate for central nervous system (CNS) therapeutics. Derivatives have shown promise as intermediates in antiviral and anticancer agents.
Advanced Material Synthesis
Incorporation into polymers imparts resistance to solvents and UV degradation. For example, copolymers with methyl methacrylate exhibit glass transition temperatures (Tg) exceeding 120°C, suitable for high-performance adhesives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume